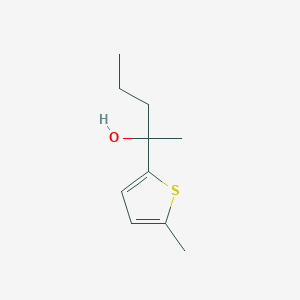

2-(5-Methyl-2-thienyl)-2-pentanol

Beschreibung

2-(5-Methyl-2-thienyl)-2-pentanol is a secondary alcohol featuring a thiophene ring substituted with a methyl group at the 5-position and a pentanol moiety at the 2-position. Its molecular formula is C₁₀H₁₆OS (inferred from structural analogs) .

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OS/c1-4-7-10(3,11)9-6-5-8(2)12-9/h5-6,11H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVJGWLABMBGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(S1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262117 | |

| Record name | 2-Thiophenemethanol, α,5-dimethyl-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443338-60-0 | |

| Record name | 2-Thiophenemethanol, α,5-dimethyl-α-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenemethanol, α,5-dimethyl-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)-2-pentanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

On an industrial scale, the production of 2-(5-Methyl-2-thienyl)-2-pentanol may involve continuous flow processes to ensure high efficiency and yield. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-2-thienyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding thiol or alkane using reducing agents like lithium aluminum hydride.

Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4), nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(5-Methyl-2-thienyl)-2-pentanone, 2-(5-Methyl-2-thienyl)pentanoic acid.

Reduction: 2-(5-Methyl-2-thienyl)-2-pentanethiol, 2-(5-Methyl-2-thienyl)pentane.

Substitution: 2-(5-Bromo-2-thienyl)-2-pentanol, 2-(5-Nitro-2-thienyl)-2-pentanol.

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-2-thienyl)-2-pentanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thienyl derivatives and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of novel materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-2-thienyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the alcohol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

2-(5-Chloro-2-thienyl)-2-pentanol

- Molecular Formula : C₉H₁₃ClOS

- CAS Number : 1379366-54-7

- Key Differences : The chloro substituent at the 5-position of the thiophene ring enhances electronegativity and polarizability compared to the methyl group in the target compound. This substitution likely increases molecular weight (204.72 g/mol) and alters solubility and reactivity .

- Applications: Limited data, but chloro-thienyl derivatives are often intermediates in agrochemical or pharmaceutical synthesis.

5-Methoxy-2-methyl-2-pentanol

- Molecular Formula : C₇H₁₆O₂

- CAS Number : 55724-04-4

- Key Differences : Lacks the thienyl group but includes a methoxy substituent. The ether group enhances hydrophilicity, contrasting with the lipophilic thiophene in the target compound. Molecular weight is lower (132.20 g/mol) .

- Applications: Potential use in fragrances or solvents due to its alcohol and ether functionalities.

2-Methyl-3-phenyl-3-pentanol

- Molecular Formula : C₁₂H₁₈O

- CAS Number : 4397-09-5

- Key Differences : A phenyl group replaces the thienyl ring, increasing aromatic bulk but reducing sulfur-mediated electronic effects. Molecular weight is higher (178.28 g/mol) .

- Applications : Common in polymer plasticizers or as a flavor component.

Functional Analogs

(R)- and (S)-2-Pentanol

- Molecular Formula : C₅H₁₂O

- CAS Number : 6032-29-7

- Key Differences: Lacks the thienyl group but shares the chiral pentanol backbone. (S)-2-pentanol is a key intermediate in anti-Alzheimer’s drug synthesis, while (R)-2-pentanol is used in chiral microemulsions for drug separations .

- Sensory Properties: (R)-isomer has paint/rubber notes, while (S)-isomer exhibits mint/plastic aromas, highlighting how stereochemistry alters sensory profiles .

Physical Properties (Inferred from Analogs)

| Property | 2-(5-Methyl-2-thienyl)-2-pentanol | 2-(5-Chloro-2-thienyl)-2-pentanol | 5-Methoxy-2-methyl-2-pentanol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~186.29 | 204.72 | 132.20 |

| Boiling Point | High (est. >200°C) | Higher due to Cl substituent | Moderate (~150–170°C) |

| Solubility | Lipophilic (thienyl group) | Moderate in polar solvents | Hydrophilic (methoxy group) |

| Chirality | Present (chiral carbon) | Present | Absent |

Biologische Aktivität

2-(5-Methyl-2-thienyl)-2-pentanol is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-Methyl-2-thienyl)-2-pentanol features a thienyl ring, which contributes to its unique properties and biological interactions. The molecular formula is , and its IUPAC name is 2-(5-methylthiophen-2-yl)-2-pentanol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂OS |

| Molecular Weight | 172.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(5-Methyl-2-thienyl)-2-pentanol is largely attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, while the thienyl ring can engage in π-π stacking interactions with aromatic amino acids in proteins. This dual interaction may influence protein conformation and function, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that 2-(5-Methyl-2-thienyl)-2-pentanol exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Antioxidant Properties

The compound has also been investigated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy Study : In a controlled laboratory setting, 2-(5-Methyl-2-thienyl)-2-pentanol was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 100 µg/mL Staphylococcus aureus 150 µg/mL - Antioxidant Activity Assessment : A study employing DPPH radical scavenging assays revealed that the compound exhibited an IC50 value of 75 µg/mL, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.